4-((trimethylsilyl)ethynyl)isoquinoline physical and chemical properties
4-((trimethylsilyl)ethynyl)isoquinoline physical and chemical properties
An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)isoquinoline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-((trimethylsilyl)ethynyl)isoquinoline, a versatile heterocyclic building block pivotal in contemporary organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We will explore the rationale behind its synthetic utility and showcase its applications as a strategic intermediate in the development of complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
4-((Trimethylsilyl)ethynyl)isoquinoline is a derivative of isoquinoline, a benzopyridine where a benzene ring is fused to a pyridine ring.[1] The structure is characterized by a (trimethylsilyl)ethynyl substituent at the C4 position of the isoquinoline core. This substitution imparts unique reactivity and stability, making it a valuable synthon. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions such as self-coupling (Glaser coupling) while allowing for controlled, sequential transformations.[2][3]
The physical and chemical properties of 4-((trimethylsilyl)ethynyl)isoquinoline are summarized below. These properties are crucial for handling, storage, and designing reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NSi | [4] |
| Molecular Weight | 225.37 g/mol | [4] |
| Appearance | Solid (typical) | [5] |
| IUPAC Name | 4-((trimethylsilyl)ethynyl)isoquinoline | [4] |
| CAS Number | 86549-28-2 | [4] |
| InChI Key | DVMVOTDOLFSKHL-UHFFFAOYSA-N | [4] |
| Storage | Refrigerator, under inert atmosphere | [5] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported across public databases and may vary based on purity.
Spectroscopic Characterization
Definitive structural elucidation of 4-((trimethylsilyl)ethynyl)isoquinoline relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the isoquinoline ring protons, typically in the aromatic region (δ 7.5-9.0 ppm). The trimethylsilyl group presents a sharp, highly shielded singlet integrating to nine protons around δ 0.25 ppm.[6] The specific chemical shifts and coupling constants of the isoquinoline protons are diagnostic for 4-substitution.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the C-C triple bond (typically δ 90-110 ppm), the carbons of the isoquinoline ring, and a signal for the methyl carbons of the TMS group near δ 0.0 ppm.[6]
-
²⁹Si NMR: For unambiguous confirmation of the silyl group, ²⁹Si NMR can be employed, offering high sensitivity to the silicon chemical environment.[7]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic, sharp absorption band for the C≡C triple bond in the range of 2150-2175 cm⁻¹. The C-H stretching of the aromatic isoquinoline ring will appear around 3000-3100 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated species [M+H]⁺.
Synthesis and Purification
The most prevalent and efficient method for the synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline is the Sonogashira cross-coupling reaction .[8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8] In this case, 4-haloisoquinoline (typically 4-bromo- or 4-iodoisoquinoline) is coupled with trimethylsilylacetylene (TMSA).
The choice of a 4-haloisoquinoline precursor is critical. While 4-chloroisoquinolines are less expensive, their reactivity in Sonogashira couplings is significantly lower than that of bromides and iodides.[8] 4-Iodoisoquinolines generally provide the highest reaction rates and yields.[10][11]
Caption: Workflow for the Sonogashira synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure adapted from published reports for the synthesis of silylalkynes.[6]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add an anhydrous solvent, such as a mixture of DMF and diethylamine.[6]
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the stirred solution via syringe.
-
Reaction Execution: Heat the reaction mixture (e.g., to 120°C) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.[6] Aryl iodides typically react faster than aryl bromides.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into dilute aqueous HCl and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Strategic Transformations
The utility of 4-((trimethylsilyl)ethynyl)isoquinoline stems from the distinct reactivity of its functional groups, enabling sequential and site-selective modifications.
Deprotection of the Trimethylsilyl (TMS) Group
The primary transformation is the removal of the TMS group to unmask the terminal alkyne (4-ethynylisoquinoline). This is a critical step that prepares the molecule for subsequent coupling reactions. The choice of deprotection reagent is dictated by the overall substrate's sensitivity to acidic or basic conditions.
-
Fluoride-based Deprotection: Tetrabutylammonium fluoride (TBAF) is highly effective due to the high affinity of fluoride for silicon.[12] This method is rapid and generally proceeds under mild conditions.
-
Base-catalyzed Methanolysis: A milder, fluoride-free alternative involves treating the silylalkyne with a base like potassium carbonate (K₂CO₃) in methanol.[3][12] This method is often preferred when other fluoride-sensitive groups are present in the molecule.[12]
Experimental Protocol: TMS Deprotection (K₂CO₃/Methanol)
-
Dissolution: Dissolve 4-((trimethylsilyl)ethynyl)isoquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (0.2 eq).[3]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).[3]
-
Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.[3]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-ethynylisoquinoline, which can be used directly or purified further.
Subsequent Coupling Reactions
The deprotected 4-ethynylisoquinoline is a versatile intermediate for introducing a wide array of molecular fragments at the 4-position, significantly expanding molecular diversity.
Caption: Key reaction pathways starting from 4-((trimethylsilyl)ethynyl)isoquinoline.
-
Second Sonogashira Coupling: The terminal alkyne can react with a different aryl or vinyl halide (R-X) under Sonogashira conditions to generate unsymmetrically substituted diarylacetylenes or enynes.[2]
-
Click Chemistry: The terminal alkyne is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile construction of 1,2,3-triazole-linked conjugates.
Applications in Drug Discovery and Materials Science
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and analgesic properties.[13][14][15][16]
4-((Trimethylsilyl)ethynyl)isoquinoline serves as a key starting material for:
-
Library Synthesis: Its ability to undergo sequential, high-yielding coupling reactions makes it an ideal substrate for creating large libraries of novel isoquinoline derivatives for high-throughput screening.
-
Targeted Drug Design: The ethynyl linker provides a rigid and linear spacer to position pharmacophores at specific vectors relative to the isoquinoline core, enabling the rational design of enzyme inhibitors or receptor ligands.[17]
-
Materials Science: The rigid, conjugated systems that can be built from this molecule are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[17]
Conclusion
4-((Trimethylsilyl)ethynyl)isoquinoline is a high-value synthetic intermediate whose strategic importance lies in the orthogonal reactivity of its constituent parts. The TMS-protected alkyne allows for controlled, sequential functionalization of the isoquinoline C4-position, primarily through robust and versatile Sonogashira coupling chemistry. Its stability, well-defined reactivity, and access to diverse molecular architectures solidify its role as a cornerstone building block for innovation in pharmaceutical development and advanced materials research.
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